molecular formula C7H11N3O B1467265 1-Amino-2-(pyrazin-2-yl)propan-2-ol CAS No. 1486382-12-0

1-Amino-2-(pyrazin-2-yl)propan-2-ol

Cat. No.: B1467265
CAS No.: 1486382-12-0
M. Wt: 153.18 g/mol
InChI Key: MELRJSRDJXRARN-UHFFFAOYSA-N
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Description

“1-Amino-2-(pyrazin-2-yl)propan-2-ol” is a compound with the CAS Number: 866156-90-3. It has a molecular weight of 153.18 and its IUPAC name is 1-(2-pyrazinylamino)-2-propanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3 (H,9,10) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature .

Scientific Research Applications

Coordination Chemistry

Probing the Effect of Arm Length and Inter- and Intramolecular Interactions in the Formation of Cu(II) Complexes : This research demonstrates the synthesis of new ligands, including variations like 3-((2-aminoethyl)(pyridin-2-ylmethyl)amino)propan-1-ol, exploring their coordination behavior with Cu(II) ions to form mononuclear and dinuclear complexes. The study highlights the structural diversity achieved by modifying the arm length and the types of chelate ring sequences around metal ions, impacting the formation and stability of these complexes (Keypour et al., 2015).

Corrosion Inhibition

Synthesis of Tertiary Amines and Their Inhibitive Performance on Carbon Steel Corrosion : Research into tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, demonstrates their effectiveness as anodic inhibitors for carbon steel, showing promise in corrosion protection by forming a protective layer on the metal surface (Gao et al., 2007).

Synthetic Methodologies

Concise Synthesis of 1H-Pyrazin-2-ones and 2-Aminopyrazines : The research outlines a method for synthesizing 2-aminopyrazines, including those related to 1-Amino-2-(pyrazin-2-yl)propan-2-ol, through coupling and oxidation reactions, contributing to the development of versatile synthetic routes for pyrazine derivatives (Adam et al., 2004).

Polymer Modification

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This study involves the modification of hydrogels through condensation reactions with various amines, including structures similar to this compound, improving the thermal stability and introducing antibacterial and antifungal properties to the polymers (Aly et al., 2015).

Biological Activities

Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : Investigating the antitumor, antifungal, and antibacterial activities of pyrazole derivatives, this research emphasizes the importance of structural modifications, including the introduction of amino groups similar to this compound, in identifying potent pharmacophore sites (Titi et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

1-Amino-2-(pyrazin-2-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

1-amino-2-pyrazin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-7(11,5-8)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELRJSRDJXRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.